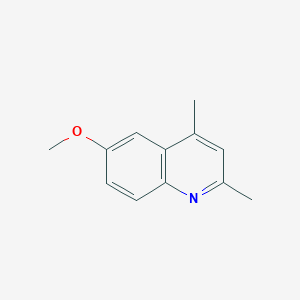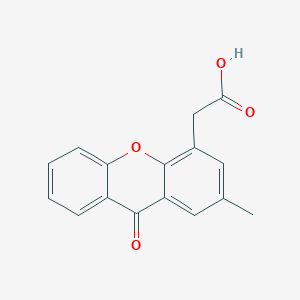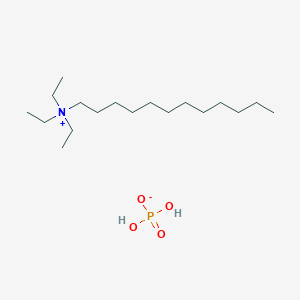![molecular formula C10H14O3 B14309495 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 112532-68-0](/img/structure/B14309495.png)
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a bicyclo[2.2.2]octane core, which is a rigid and strain-free system, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and ring-closing metathesis. These reactions are crucial for constructing the bicyclic framework. The synthetic route often starts with readily available substrates and proceeds under mild conditions to ensure high yields and purity .
In industrial settings, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can enhance the reaction rates and selectivity .
Chemical Reactions Analysis
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites within the bicyclic structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing biochemical pathways. For instance, it may act as a nucleophilic catalyst in organic reactions, promoting the formation of desired products through stabilization of transition states .
Comparison with Similar Compounds
Similar compounds to 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a nucleophilic catalyst in various organic reactions.
Quinuclidine: Shares a similar bicyclic structure but with different functional groups, leading to distinct chemical properties.
Tropane: Another bicyclic compound with significant biological activity, commonly found in alkaloids.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112532-68-0 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-but-3-ynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H14O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h1H,4-8H2,2H3 |
InChI Key |
CMSNYEQKGOGGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


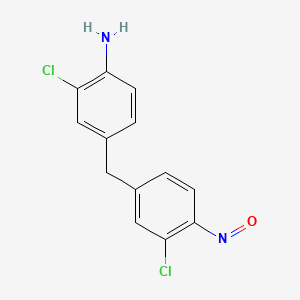
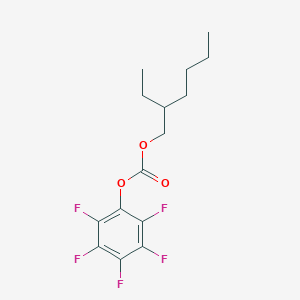
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
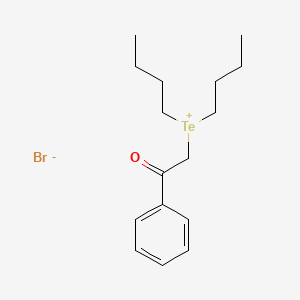
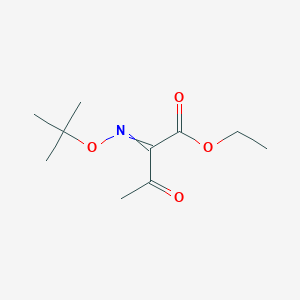
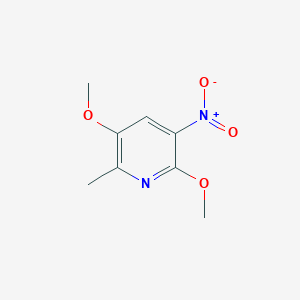
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

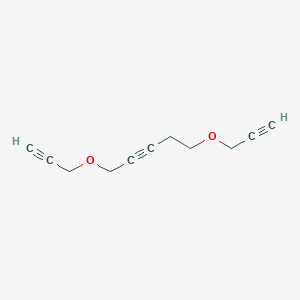
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
